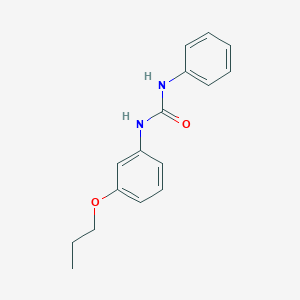![molecular formula C20H24N2O3 B267118 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267118.png)
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide, also known as IMB-6, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease development. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the formation of beta-amyloid fibrils. In Parkinson's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in oxidative stress response.
Biochemical and Physiological Effects
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to reduce beta-amyloid levels and improve cognitive function in animal models. In Parkinson's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation is the lack of in vivo studies, which limits the understanding of its potential therapeutic applications in humans.
Orientations Futures
There are several future directions for research on 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide. One direction is to further investigate its potential therapeutic applications in different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, in vivo studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide involves a multistep process that begins with the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. The resulting compound is then reacted with 2-methoxyethylamine to form the final product, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide. This synthesis method has been optimized to produce high yields of pure 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide.
Applications De Recherche Scientifique
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the aggregation of beta-amyloid, a protein associated with the development of Alzheimer's disease. In Parkinson's disease research, 2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
Propriétés
Nom du produit |
2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide |
|---|---|
Formule moléculaire |
C20H24N2O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-2-[(4-propan-2-ylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)15-8-10-16(11-9-15)19(23)22-18-7-5-4-6-17(18)20(24)21-12-13-25-3/h4-11,14H,12-13H2,1-3H3,(H,21,24)(H,22,23) |
Clé InChI |
HYQKYKMSUQECJP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267035.png)
![2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid](/img/structure/B267041.png)
![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B267044.png)


![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
![4-({[(3-Bromobiphenyl-4-yl)oxy]acetyl}amino)benzamide](/img/structure/B267057.png)
![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)
